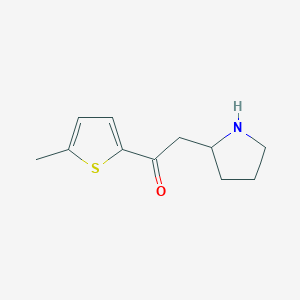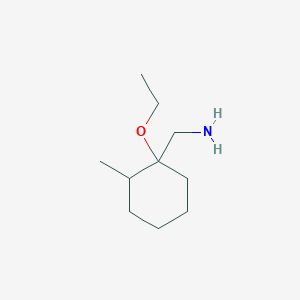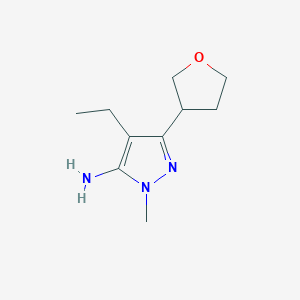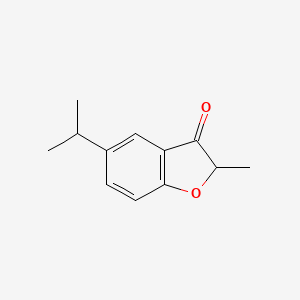
2-Methyl-5-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one is a chemical compound known for its diverse applications in various fields. It is a monoterpenoid phenol, commonly found in essential oils of aromatic plants such as oregano and thyme . This compound is known for its characteristic pungent, warm odor and is widely used in the food, pharmaceutical, and cosmetic industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one can be achieved through several methods. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the fusion of cymol sulfonic acid with caustic potash results in desulfonation, leading to the formation of the desired compound . Another method involves the diazotization of 1-methyl-2-amino-4-propyl benzene followed by cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as dicarvacrol from oxidation and halogenated derivatives from substitution reactions .
Scientific Research Applications
2-Methyl-5-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-5-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one involves its interaction with various molecular targets and pathways. It exerts its effects through the inhibition of inflammatory cytokines and processes, including pathways associated with enzymes like 5-lipoxygenase and cyclooxygenase . Additionally, it can induce apoptosis in cancer cells by regulating pro- and anti-apoptotic genes .
Comparison with Similar Compounds
Similar Compounds
Thymol: Another monoterpenoid phenol, thymol shares similar antimicrobial and antioxidant properties.
Uniqueness
2-Methyl-5-(propan-2-yl)-2,3-dihydro-1-benzofuran-3-one is unique due to its specific structural features that confer distinct chemical reactivity and biological activity. Its ability to undergo a wide range of chemical reactions and its diverse applications in various fields make it a valuable compound for research and industrial use .
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-methyl-5-propan-2-yl-1-benzofuran-3-one |
InChI |
InChI=1S/C12H14O2/c1-7(2)9-4-5-11-10(6-9)12(13)8(3)14-11/h4-8H,1-3H3 |
InChI Key |
OLUVTZRYCADIKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)C2=C(O1)C=CC(=C2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


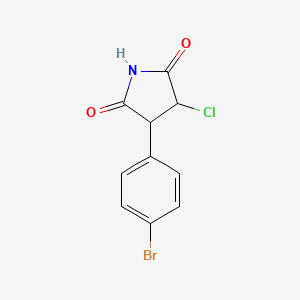
![5-[(Pent-1-yn-3-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13304443.png)
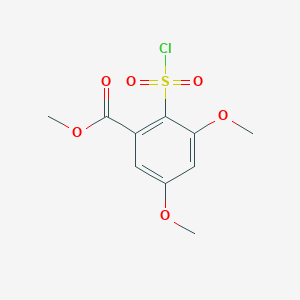

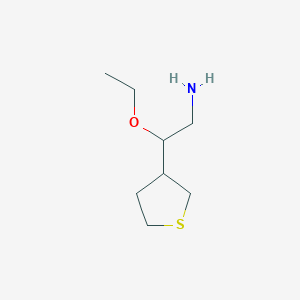
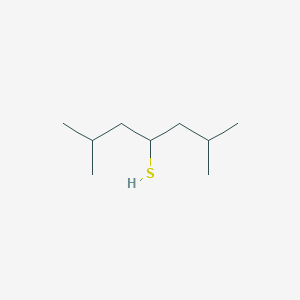
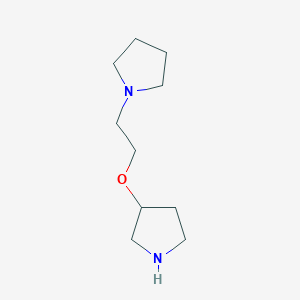
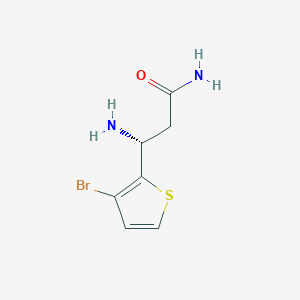
![[2-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine](/img/structure/B13304491.png)
